molecular formula C7H4ClFO3 B14768257 4-Chloro-2-fluoro-3-hydroxybenzoic acid

4-Chloro-2-fluoro-3-hydroxybenzoic acid

Cat. No.: B14768257
M. Wt: 190.55 g/mol
InChI Key: QOSPHTNGXCTFNH-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-fluoro-3-hydroxybenzoic acid typically involves the halogenation of 3-hydroxybenzoic acid derivatives. One common method includes the introduction of chloro and fluoro groups through electrophilic aromatic substitution reactions. For instance, starting with 3-hydroxybenzoic acid, chlorination can be achieved using thionyl chloride (SOCl2) under reflux conditions, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions, although this is less common.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 4-Chloro-2-fluoro-3-oxobenzoic acid.

    Reduction: 4-Chloro-2-fluoro-3-hydroxybenzyl alcohol.

    Substitution: 4-Methoxy-2-fluoro-3-hydroxybenzoic acid.

Scientific Research Applications

4-Chloro-2-fluoro-3-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions, particularly those involving halogenated aromatic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of chloro and fluoro groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 4-Fluoro-3-hydroxybenzoic acid
  • 3-Fluoro-4-hydroxybenzoic acid
  • 2-Fluoro-4-hydroxybenzoic acid
  • 4-Fluorosalicylic acid

Comparison: Compared to its analogs, 4-chloro-2-fluoro-3-hydroxybenzoic acid exhibits unique reactivity due to the combined effects of chloro and fluoro substituents. These groups influence the compound’s electronic properties, making it more reactive in certain substitution and oxidation reactions. Additionally, the presence of both chloro and fluoro groups can enhance its biological activity, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

4-chloro-2-fluoro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)

InChI Key

QOSPHTNGXCTFNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)O)Cl

Origin of Product

United States

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